![molecular formula C12H10N4O B11715610 N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between pyridine-3-carbohydrazide and pyridine-3-carbaldehyde. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Coordination Chemistry:
Mecanismo De Acción
The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The molecular targets and pathways involved include inhibition of bacterial enzymes and disruption of fungal cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-phenylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-(3-Fluoro-pyridin-2-yl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to its specific hydrazone linkage and the presence of two pyridine rings. This structural feature enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its potential biological activity as an antibacterial and antifungal agent sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-4-2-6-14-9-11)16-15-8-10-3-1-5-13-7-10/h1-9H,(H,16,17)/b15-8+ |
Clave InChI |
UPHZOSQZSJURSS-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


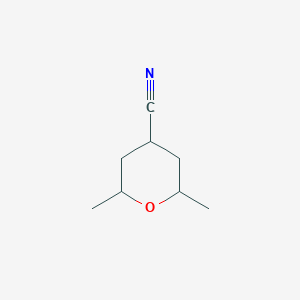
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
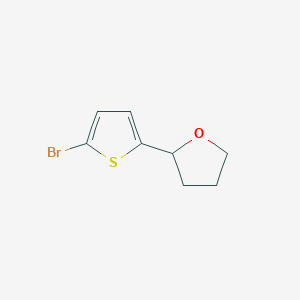
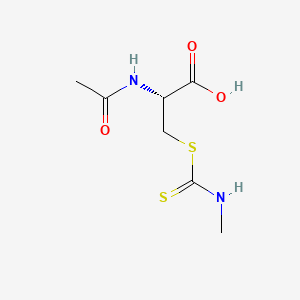
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
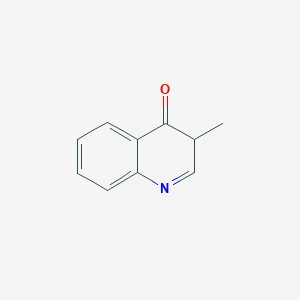
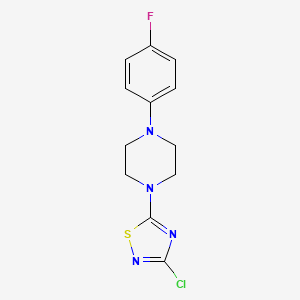
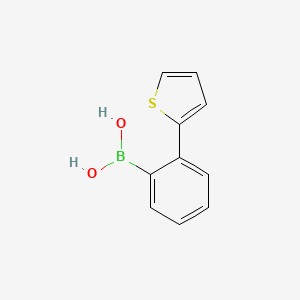
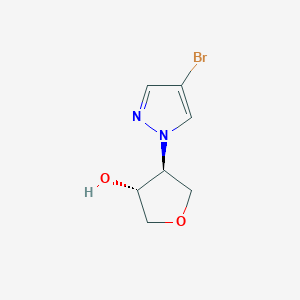

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
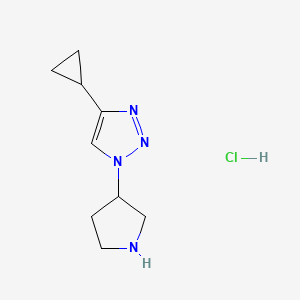
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
